molecular formula C28H30ClNO5 B6523699 2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one CAS No. 680605-37-2

2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one

Cat. No.: B6523699
CAS No.: 680605-37-2
M. Wt: 496.0 g/mol
InChI Key: JWBPXBIMQCJTMP-UHFFFAOYSA-N
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Description

This compound is a tetrahydroisoquinoline derivative characterized by a complex substitution pattern. Its core structure includes a tetrahydroisoquinoline (THIQ) ring substituted at the 6,7-positions with methoxy groups. At the 1-position of the THIQ ring, a [(3,5-dimethylphenoxy)methyl] group is attached, while the ethanone moiety at position 2 bears a 4-chlorophenoxy substituent.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClNO5/c1-18-11-19(2)13-23(12-18)34-16-25-24-15-27(33-4)26(32-3)14-20(24)9-10-30(25)28(31)17-35-22-7-5-21(29)6-8-22/h5-8,11-15,25H,9-10,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBPXBIMQCJTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)COC4=CC=C(C=C4)Cl)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern, which can be contextualized against analogs such as 2-chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one () and other tetrahydroisoquinoline derivatives. Key structural and physicochemical comparisons are outlined below:

Table 1: Structural and Functional Comparison

Feature Target Compound Compound
THIQ 6,7-Substituents 6,7-Dimethoxy (OCH₃) 6,7-Diethoxy (OCH₂CH₃)
THIQ 1-Substituent [(3,5-Dimethylphenoxy)methyl] (meta-methyl groups on phenoxy) [(3,4-Diethoxyphenyl)methyl] (ortho-ethoxy groups on phenyl)
Ethanone Substituent 2-(4-Chlorophenoxy) (aromatic chlorine) 2-Chloro (aliphatic chlorine)
Molecular Weight Estimated higher (due to phenoxy group) 476.0049 g/mol
Key Properties Increased lipophilicity (methyl groups); potential π-π interactions (aromatic Cl) Higher solubility in polar solvents (ethoxy groups); aliphatic Cl enhances reactivity

Analysis of Substituent Effects:

THIQ 6,7-Substituents: The target’s dimethoxy groups are less lipophilic than the diethoxy groups in ’s compound. Ethoxy groups may improve solubility in aqueous environments due to increased hydrogen-bonding capacity.

THIQ 1-Substituent: The 3,5-dimethylphenoxy group in the target compound introduces meta-methyl groups, enhancing lipophilicity and possibly stabilizing hydrophobic interactions in binding pockets. In contrast, the 3,4-diethoxyphenyl group in ’s compound provides ortho-ethoxy substituents, which could facilitate hydrogen bonding or steric interference with target proteins .

Ethanone Substituent: The 4-chlorophenoxy group in the target compound contributes aromatic chlorine, which may engage in halogen bonding or electron-withdrawing effects, altering electronic distribution. The 2-chloro substituent in ’s compound is aliphatic, likely increasing reactivity in nucleophilic environments .

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